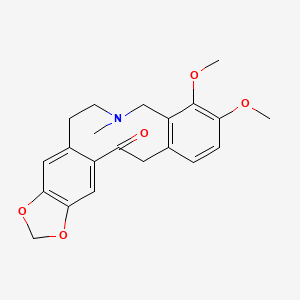
Allocryptopine
Descripción general
Descripción
Allocryptopine is a bioactive alkaloid found in plants of the Papaveraceae family, including Glaucium arabicum, Argemone mexicana, Eschscholtzia, Corydalis, Fumaria, Chelidonium, Hunnemannia fumariifolia, Eschscholzia lobbii and other Papaveraceae plants .
Synthesis Analysis
Allocryptopine is an isoquinoline alkaloid widely present in medicinal herbs . It has been indicated that allocryptopine exhibits potential anti-arrhythmic actions in various animal models .
Molecular Structure Analysis
The molecular formula of Allocryptopine is C21H23NO5. It has an average mass of 369.411 Da and a Monoisotopic mass of 369.157623 Da .
Physical And Chemical Properties Analysis
Allocryptopine has a density of 1.2±0.1 g/cm3, a boiling point of 552.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C. It has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 288.1±30.1 °C. Its index of refraction is 1.574, and it has a molar refractivity of 100.2±0.3 cm3 .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Allocryptopine (ALL) is an isoquinoline alkaloid extracted from Macleaya cordata (Willd). R. Br., which has been claimed to have anti-inflammatory properties . It has been shown to ameliorate inflammatory bowel disease (IBD) by inhibiting the CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway and improving the intestinal barrier to reduce colitis response . It also acts on the CX3CL1–CX3CR1 axis to achieve neuroprotection .
Neuroprotection
Allocryptopine has been found to have neuroprotective properties . It achieves this by acting on the CX3CL1–CX3CR1 axis .
Interactions with Plasma Proteins
A comprehensive study of the interactions of human serum albumin (HSA) and α-1-acid glycoprotein (AAG) with Allocryptopine was performed . The results showed that Allocryptopine forms spontaneous and stable complexes with HSA and AAG . This finding is crucial for advancing the knowledge on the natural product–protein interactions and the future design of isoquinoline alkaloid-based therapeutics .
Mecanismo De Acción
Target of Action
Allocryptopine is an isoquinoline alkaloid that has been found to interact with several targets. It has been shown to inhibit human acetylcholinesterase and butyrylcholinesterase . It also blocks the hERG current in HEK293 cells . Furthermore, it has been found to interact with the CX3CL1–CX3CR1 axis, GNB5, AKT, and NF-κB .
Mode of Action
Allocryptopine’s interaction with its targets leads to various changes in cellular processes. For instance, it downregulates upstream chemokine CX3CL1 and GNB5 content, which reduces the phosphorylation of AKT and NF-κB . This, in turn, decreases the degree of apoptosis, thereby improving the inflammatory response in the colon .
Biochemical Pathways
Allocryptopine affects several biochemical pathways. It has been found to influence the chemokine signaling pathway and apoptosis in the Kyoto Encyclopedia of Genes and Genomes (KEGG) . It also inhibits the CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway .
Pharmacokinetics
It’s known that allocryptopine is widely present in medicinal herbs , suggesting that it may be well-absorbed and distributed in the body. More research is needed to fully understand the ADME properties of allocryptopine.
Result of Action
The interaction of allocryptopine with its targets and its influence on various biochemical pathways lead to several molecular and cellular effects. For instance, it has been shown to have potential anti-arrhythmic actions in various animal models . It also improves the inflammatory response in the colon by reducing the degree of apoptosis .
Safety and Hazards
Allocryptopine is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. Dispose of contents/ container to an approved waste disposal plant .
Propiedades
IUPAC Name |
7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRYAPKQCZIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871677 | |
| Record name | Allocryptopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allocryptopine | |
CAS RN |
24240-04-8, 485-91-6, 48216-02-0 | |
| Record name | β-Allocryptopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocryptopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocryptopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Allocryptopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allocryptopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fagarine I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allocryptopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allocryptopine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOCRYPTOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of allocryptopine?
A1: Allocryptopine has the molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol. [, , , ]
Q2: What are the key spectroscopic data points for identifying allocryptopine?
A2: Allocryptopine can be identified using IR, NMR, and MS spectroscopic methods. [, , , , ] Crystallographic studies have also been conducted to understand its molecular geometry. [, ]
Q3: How does allocryptopine exert its antiarrhythmic effects?
A3: Allocryptopine demonstrates antiarrhythmic effects by:
- Inhibiting the transient outward potassium current (Ito): This effect reduces the likelihood of early afterdepolarizations and subsequent arrhythmias. [, , , ]
- Modulating the slow delayed rectifier potassium current (IKs): This contributes to the regulation of cardiac repolarization and reduces the risk of arrhythmias. []
- Reducing late sodium current (INa,Late): By affecting the inactivation of the sodium channel, ALL helps normalize this current, which is often elevated in conditions like hypertension, contributing to arrhythmia. []
Q4: How does allocryptopine impact hepatic fibrosis?
A4: Studies in animal models suggest ALL might have a protective effect against hepatic fibrosis:
- Anti-injury effects on hepatocytes: It may protect liver cells from damage, thus preventing fibrosis. []
- Improving liver function: It has been shown to ameliorate liver enzyme levels, indicating improved liver function. []
- Inhibiting fibrosis progression: Studies show a reduction in fibrosis markers like collagen and hydroxyproline. []
Q5: What is the role of allocryptopine in combating oral squamous cell carcinoma (OSCC)?
A5: Allocryptopine shows promising anticancer activity in OSCC by:
- Suppressing cell proliferation: It reduces the viability and growth rate of OSCC cells. []
- Inhibiting epithelial-mesenchymal transition (EMT): It helps maintain the epithelial characteristics of OSCC cells, hindering their transition to a more invasive mesenchymal phenotype. []
- Modulating the Hedgehog signaling pathway: It disrupts this pathway, which plays a crucial role in cancer development and progression. []
- Influencing m6A RNA methylation: ALL affects the methylation of specific genes, such as PTCH1, involved in the Hedgehog pathway, thus impacting cancer cell behavior. []
Q6: How does allocryptopine interact with DNA?
A6: Allocryptopine demonstrates DNA intercalating properties, increasing DNA stability as evidenced by an increased melting temperature (Tm). [] Additionally, it shows selective binding affinity towards different G-quadruplex DNA structures, particularly those formed in the human telomere, suggesting a potential role in targeting these structures for anti-cancer therapies. []
Q7: How does allocryptopine contribute to anti-inflammatory effects?
A7: Allocryptopine displays anti-inflammatory properties by:
- Targeting the CX3CL1–CX3CR1 axis: This signaling pathway plays a crucial role in inflammatory responses. []
- Modulating GNB5/AKT/NF-κB signaling: By impacting this pathway, ALL can regulate inflammatory responses and cell survival. []
- Influencing apoptosis: It modulates programmed cell death, which plays a role in resolving inflammation. []
Q8: What are the primary metabolic pathways of allocryptopine?
A8: Studies using rat liver S9 fractions have identified several metabolic pathways for ALL:
- Demethylenation of the 2,3-methylenedioxy group: This reaction involves the removal of a methylene group from the molecule. []
- Demethylation of methoxyl groups: Specifically, demethylation occurs at the 9,10-vicinal methoxyl groups. []
- Cleavage of the methylenedioxy group: This reaction breaks down the methylenedioxy ring structure. []
- Hydroxylation: Addition of hydroxyl groups to the molecule has been observed. []
Q9: How does allocryptopine interact with plasma proteins?
A9: Allocryptopine binds to human serum albumin (HSA) and α-1-acid glycoprotein (AAG). This binding appears to be spontaneous and stable. []
Q10: What is currently known about the toxicology and safety profile of allocryptopine?
A10: While ALL shows promising biological activities, more research is needed to understand its full toxicological profile, particularly long-term effects. [, ]
Q11: How can allocryptopine be used as a potential alternative to antibiotics?
A11: Studies indicate that dietary supplementation of Macleaya cordata extract (containing ALL and Protopine) can improve growth performance and liver health in broiler chickens. This suggests potential as an alternative to antibiotics in animal feed. []
Q12: What are the challenges and opportunities in developing allocryptopine as a therapeutic?
A12: Further research is necessary to:
Q13: What analytical techniques are used to study allocryptopine?
A13: Common techniques include:
- High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS), this method is used for separation, identification, and quantification of ALL and its metabolites. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): This technique is utilized for identifying and quantifying allocryptopine in plant extracts. []
- Spectroscopic methods: IR, NMR, and MS are routinely employed for structural characterization and identification. [, , , , ]
- Microdilution assay: Used to determine the minimum inhibitory concentration (MIC) of allocryptopine against microorganisms. []
- Molecular docking: This computational approach helps to predict the binding affinity and interactions of allocryptopine with target proteins. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



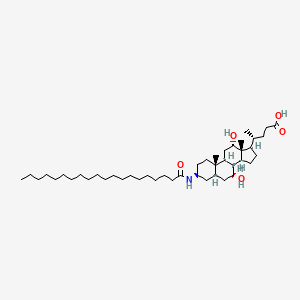

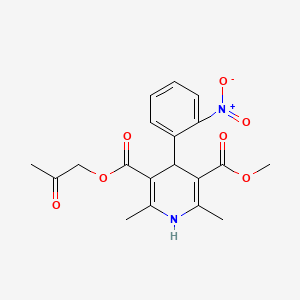


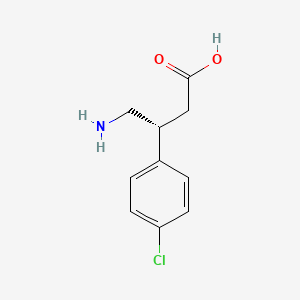

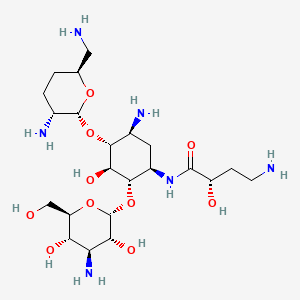
![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)
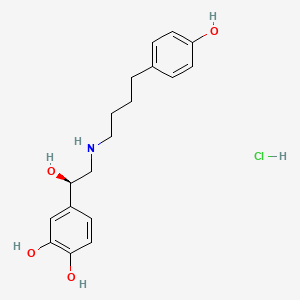
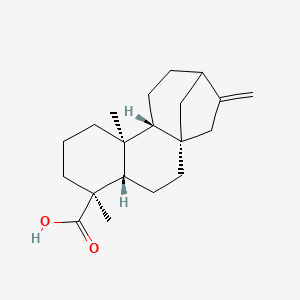
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)
![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)
